molecular formula C9H11F2NO B13323251 (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13323251
M. Wt: 187.19 g/mol
InChI Key: QMOXZEBGEDEZFT-SECBINFHSA-N
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Description

(1S)-2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is a chiral amino alcohol featuring a fluorinated aromatic ring. Its structure includes:

  • A 1S-configuration at the chiral center.
  • A 2,5-difluoro-4-methylphenyl group attached to the ethanol backbone.
  • A primary amino group at the β-position.

This compound is of interest in medicinal chemistry due to the combined effects of fluorine substituents (enhancing lipophilicity and metabolic stability) and the amino-alcohol moiety (providing hydrogen-bonding sites for biological interactions).

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3/t9-/m1/s1

InChI Key

QMOXZEBGEDEZFT-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@@H](CN)O)F

Canonical SMILES

CC1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluoro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethanone.

    Reduction: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethane.

    Substitution: Formation of 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol.

Scientific Research Applications

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atoms enhance its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Substituents Functional Groups Key References
(1S)-2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol C₉H₁₀F₂NO 2,5-difluoro, 4-methylphenyl Amino, hydroxyl N/A
(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol C₉H₁₁FO₂ 4-methoxyphenyl Fluoro, hydroxyl
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 4-tert-butylphenyl Ketone
2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio)-1-phenylethanone C₂₃H₁₆F₂N₃O₂S 2,4-difluorophenyl, triazole, ketone Thioether, ketone

Physicochemical Properties

Key differences in physical properties arise from functional groups and substituents:

Property Target Compound (Amino Alcohol) (1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol 1-[4-(tert-butyl)phenyl]ethanone
Molecular Weight ~189.18 g/mol 170.18 g/mol 176.25 g/mol
Polarity High (amino, hydroxyl) Moderate (hydroxyl, methoxy) Low (ketone)
Boiling Point Estimated >200°C Not reported 117°C
Melting Point Likely elevated (H-bonding) Not reported 17–18°C
Lipophilicity (LogP) Moderate (fluorine, methyl) Lower (methoxy) High (tert-butyl)

Notes:

  • The amino alcohol’s polarity and hydrogen-bonding capacity contrast sharply with the ketone () and thioether-ketone derivatives (), which lack polar functional groups .
  • Fluorine substituents in the target compound and ’s analog enhance metabolic stability compared to non-fluorinated analogs.

Biological Activity

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol, with the CAS number 1568084-83-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. The compound features a chiral center at the amino group, which may influence its biological activity.

PropertyValue
CAS Number1568084-83-2
Molecular FormulaC₉H₁₁F₂NO
Molecular Weight187.19 g/mol

Biological Activity Overview

Research has indicated that (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that this compound can exhibit significant antitumor activity against several cancer cell lines. For instance, preliminary results indicate that it has an IC₅₀ value in the micromolar range against MCF-7 breast cancer cells. This suggests that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The exact mechanism by which (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exerts its effects is still under investigation. However, SAR studies suggest that the presence of electron-withdrawing groups (like fluorine) on the aromatic ring enhances its biological potency. This aligns with findings where similar compounds with halogen substituents showed increased anticancer activity compared to their non-halogenated counterparts .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Studies : In one study, (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol was tested against various cancer cell lines including MCF-7 and HeLa. The results indicated an IC₅₀ value of approximately 0.65 µM for MCF-7 cells, demonstrating potent cytotoxic effects comparable to established chemotherapeutics .
  • Selectivity for Cancer Cells : Further investigations revealed that this compound exhibits selectivity towards cancerous cells over normal cells, which is crucial for reducing potential side effects in clinical applications .
  • SAR Analysis : A detailed SAR analysis highlighted that modifications on the phenyl ring significantly affect the compound's efficacy. The introduction of additional fluorine atoms was correlated with enhanced inhibition rates against specific cancer cell lines .

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